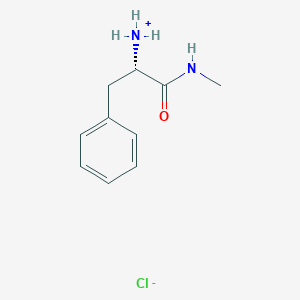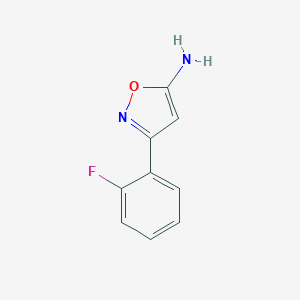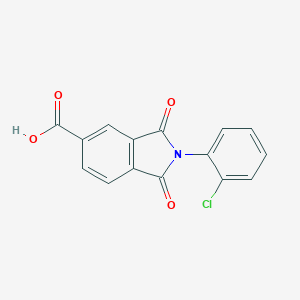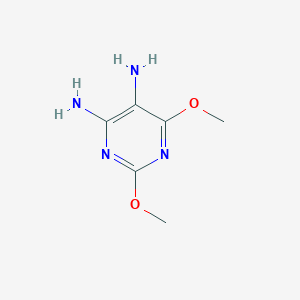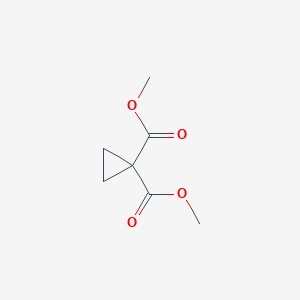
D-histidine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-histidine methyl ester is the methyl ester of histidine . It is an irreversible histidine decarboxylase inhibitor . Histidine decarboxylase is an enzyme that catalyzes the decarboxylation of histidine, a reaction that is involved in the synthesis of histamine .
Synthesis Analysis
The synthesis of D-histidine methyl ester involves the use of bidentate Schiff base ligands based on histidine methyl ester and their Cu (II) and Zn(II) complexes . The stoichiometric ratios and physicochemical properties of these complexes were determined using elemental analyses, infrared, mass spectrometry, 1H and 13C NMR, UV–visible spectra, and molar conductivity .Molecular Structure Analysis
The molecular structure of D-histidine methyl ester is C7H11N3O2 . It has a molecular weight of 169.18 g/mol . The InChIKey of D-histidine methyl ester is BXRMEWOQUXOLDH-ZCFIWIBFSA-N .Chemical Reactions Analysis
Histidine methylation is a post-translational modification that has been gaining attention due to its role in physiological and cellular processes . It is widespread across cells and tissues and functionally regulates key cellular processes such as cytoskeletal dynamics and protein translation .Physical And Chemical Properties Analysis
D-histidine methyl ester has a predicted boiling point of 347.2±27.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 6.62±0.10 .Scientific Research Applications
Chemical Synthesis
“D-histidine methyl ester” is used in the chemical synthesis of various compounds. For instance, it is used to prepare optically pure L-(+)-ergothioneine .
Protein Engineering
In protein engineering, “D-histidine methyl ester” can be used in the design of artificial enzymes. For example, it has been used in the design of a catalytically efficient artificial protease-esterase PluriZyme .
Cascade Reactions
“D-histidine methyl ester” can be used in one-pot cascade reactions. These are chemical processes that allow the synthesis of complex products from relatively simple reaction conditions .
Synthesis of Amino Acid Esters
“D-histidine methyl ester” can be used in the synthesis of amino acid esters from dipeptides .
Spectral Studies
Spectral studies of “D-histidine methyl ester” can provide insights into the electronic structure of the band gap of the compound .
Material Characterization
“D-histidine methyl ester” can be used in material characterization studies. The presence of oxygen, nitrogen, carbon, and chlorine in the right proportion confirms the formation of the LHHCL and LHMDHCL crystals .
Mechanism of Action
Target of Action
D-Histidine methyl ester (HME) primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, an essential amino acid, to produce histamine . Histamine plays a crucial role in various physiological processes, including neurotransmission, immune response, and regulation of gastric acid secretion .
Mode of Action
HME acts as an irreversible inhibitor of HDC . It binds to HDC and inhibits its activity, thereby preventing the conversion of histidine to histamine . This interaction results in a decrease in histamine levels, which can affect various histamine-mediated physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by HME is the histamine synthesis pathway . By inhibiting HDC, HME disrupts the conversion of histidine to histamine, leading to a decrease in histamine levels . Histamine is involved in various physiological processes, including IgE/mast cell-mediated anaphylaxis, neurotransmission, and gastric acid secretion . Therefore, the inhibition of HDC by HME can have downstream effects on these processes.
Result of Action
The primary molecular effect of HME’s action is the inhibition of HDC , leading to a decrease in histamine levels . This can have various cellular effects, depending on the physiological process in which histamine is involved. For example, in the context of an allergic reaction, a decrease in histamine levels can lead to a reduction in the severity of the reaction .
Safety and Hazards
When handling D-histidine methyl ester, it is recommended to wear personal protective equipment and ensure adequate ventilation . It should not come into contact with skin, eyes, or clothing, and ingestion and inhalation should be avoided . In case of skin contact, wash off immediately with plenty of water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-histidine methyl ester | |
Q & A
Q1: What role does the chirality of D-histidine methyl ester play in the formation of serylhistidine dipeptides?
A: The research paper "Stereo-effect of the Peptide Formation Reaction by N-(O,O-Diisopropyl) Phosphoryl Serine" [] investigates the reaction between N-phosphoryl serine and histidine or histidine methyl ester, including their respective D and L enantiomers. The study found that while serylhistidine dipeptides were formed in all reaction combinations, the reactions utilizing L-serine and L-histidine (or its methyl ester) or D-serine and D-histidine (or its methyl ester) produced approximately four times more dipeptide product compared to reactions using enantiomeric pairs (L and D).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)

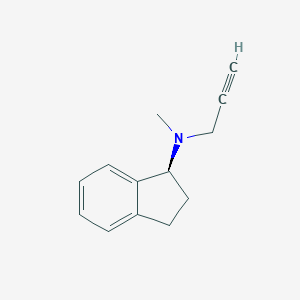
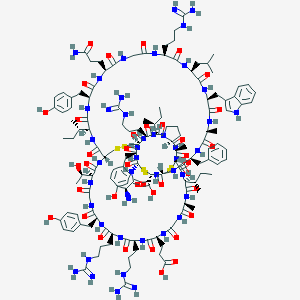
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
